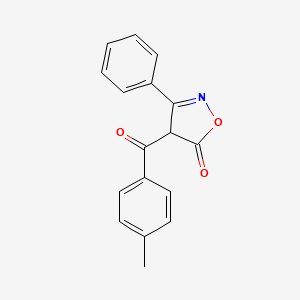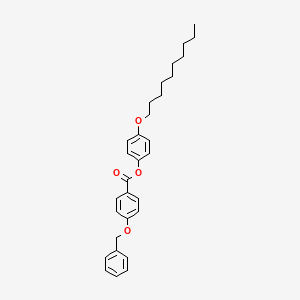
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyloxy group attached to a phenyl ring and a benzyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-(benzyloxy)benzoate typically involves the esterification of 4-(decyloxy)benzoic acid with 4-(benzyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and the use of efficient catalysts and solvents are likely employed. Industrial processes may also involve continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenyl rings can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (e.g., Br₂/FeBr₃).
Major Products
Hydrolysis: Yields 4-(decyloxy)benzoic acid and 4-(benzyloxy)phenol.
Oxidation: Can produce quinones or other oxidized aromatic compounds.
Substitution: Results in various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystal elastomers, which have applications in display technologies and smart materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Biological Studies: Potential use in studying the interactions of aromatic esters with biological systems, although specific biological applications are less documented.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)phenyl 4-(benzyloxy)benzoate in chemical reactions involves the typical behavior of ester compounds. The ester bond can be cleaved by nucleophilic attack, leading to hydrolysis. In oxidation reactions, the aromatic rings can undergo electron transfer processes, resulting in the formation of oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Shares the decyloxy group but lacks the benzyloxy moiety.
4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the ester linkage.
4-(Dodecyloxy)benzoate: Similar ester structure with a longer alkyl chain.
Uniqueness
4-(Decyloxy)phenyl 4-(benzyloxy)benzoate is unique due to the combination of the decyloxy and benzyloxy groups, which impart specific physical and chemical properties
Properties
CAS No. |
148731-19-5 |
|---|---|
Molecular Formula |
C30H36O4 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-19-21-29(22-20-27)34-30(31)26-15-17-28(18-16-26)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3 |
InChI Key |
XGAGJTKZANWSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
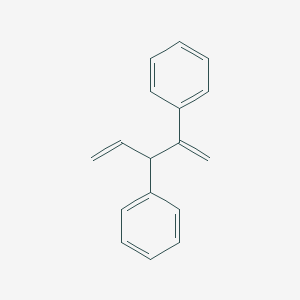
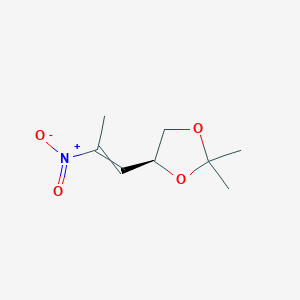
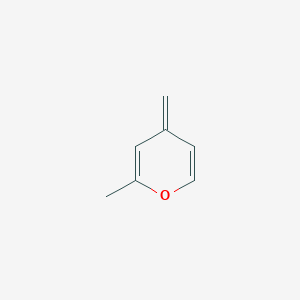
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
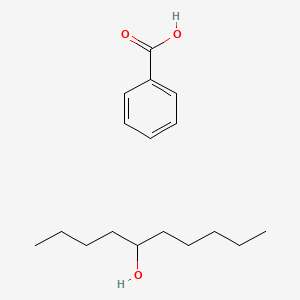
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
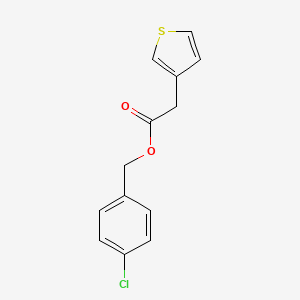
![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
